(Rac)-AZD8186 (CAS: 1627494-13-6) is the racemic mixture of the highly potent and selective PI3Kβ/δ inhibitor AZD8186. While the enantiopure (R)-isomer is prioritized for clinical applications targeting PTEN-deficient cancers, the racemate is a critical, cost-effective material for industrial and analytical workflows [1]. Procuring the racemate is essential for developing chiral chromatography methods, validating asymmetric synthesis routes, and conducting early-stage biochemical benchmarking where the strict enantiopurity of the active pharmaceutical ingredient (API) is not yet required [2].
Substituting (Rac)-AZD8186 with generic pan-PI3K inhibitors (such as LY294002) fails to replicate the specific PI3Kβ/δ binding dynamics required for targeted PTEN-deficient models [1]. Furthermore, attempting to use the enantiopure (R)-AZD8186 for analytical method development is fundamentally flawed; without the racemate, quality control laboratories cannot establish the chromatographic resolution parameters necessary to identify the inactive (S)-distomer [2]. This functional non-interchangeability makes the racemate an irreplaceable reference standard for validating the optical purity of synthesized batches.
In quality control and method development, (Rac)-AZD8186 provides the essential dual-peak chromatographic profile required to calculate the resolution factor (Rs) between the active (R)-enantiomer and the inactive (S)-distomer [1]. Using the enantiopure (R)-AZD8186 yields only a single peak, making it impossible to validate chiral HPLC/SFC methods or accurately measure enantiomeric excess (ee) during process scale-up [2].
| Evidence Dimension | Chromatographic resolution capability |
| Target Compound Data | (Rac)-AZD8186: Provides both (R) and (S) retention times for Rs calculation |
| Comparator Or Baseline | (R)-AZD8186: Provides single peak; prevents resolution validation |
| Quantified Difference | Enables 100% validation of chiral separation methods vs. 0% capability with pure enantiomer |
| Conditions | Chiral HPLC/SFC method development for API monitoring |
Essential for QA/QC laboratories that must validate the optical purity of AZD8186 batches during manufacturing.
The synthesis of (Rac)-AZD8186 bypasses the complex asymmetric steps required for the pure enantiomer. While the enantioselective route requires ruthenium-catalyzed transfer hydrogenation and a Fukuyama-Mitsunobu inversion, the racemic approach relies on standard non-stereoselective reduction [1]. Resolving the racemate via chiral chromatography results in a maximum theoretical yield of 50% for the pure enantiomer, making the direct procurement of the unseparated racemate significantly more cost-effective for bulk preliminary testing [2].
| Evidence Dimension | Synthetic complexity and theoretical yield |
| Target Compound Data | (Rac)-AZD8186: Standard non-stereoselective synthesis (100% theoretical retention of product mass) |
| Comparator Or Baseline | (R)-AZD8186 via chiral resolution: Maximum 50% theoretical yield due to loss of the (S)-enantiomer |
| Quantified Difference | Eliminates >50% mass loss associated with chiral resolution and avoids expensive Ru-catalysts |
| Conditions | Bulk synthesis for early-stage non-stereospecific screening |
Drastically reduces procurement costs for research phases where enantiopurity is not a strict requirement.
(Rac)-AZD8186 serves as a critical baseline for calibrating PI3Kβ inhibition assays. Because the racemate contains a 1:1 mixture of the active (R)-enantiomer (PI3Kβ IC50 = 4 nM) and the inactive (S)-distomer, the overall mixture exhibits an intermediate potency [1]. Comparing the racemate's activity against the pure (R)-AZD8186 allows researchers to confirm that the observed biological response in PTEN-deficient models is strictly stereospecific rather than an off-target artifact .
| Evidence Dimension | PI3Kβ Inhibition (IC50) Baseline |
| Target Compound Data | (Rac)-AZD8186: Intermediate potency reflecting ~50% active fraction |
| Comparator Or Baseline | (R)-AZD8186: IC50 = 4 nM |
| Quantified Difference | Provides a predictable ~2x IC50 shift to validate assay sensitivity to stereochemistry |
| Conditions | In vitro biochemical kinase assays |
Allows high-throughput screening facilities to validate the stereospecificity of their target engagement models.
(Rac)-AZD8186 is the mandatory reference standard for establishing retention times and resolution factors (Rs) in chiral HPLC and SFC. Without the racemate, analytical chemists cannot validate the separation of the (R) and (S) enantiomers, which is a strict regulatory and quality control requirement for API manufacturing[1].
During the optimization of enantioselective synthesis routes (such as ruthenium-catalyzed transfer hydrogenation), the racemate is used as a baseline to calculate the enantiomeric excess (ee) of the product[2]. It allows process chemists to accurately quantify the success of chiral inversion steps.
For initial dose-finding studies, off-target toxicity profiling, and assay development where the strict use of the active enantiomer is not yet necessary, procuring the racemate offers a highly cost-effective alternative while still engaging the PI3Kβ/δ pathways [3].